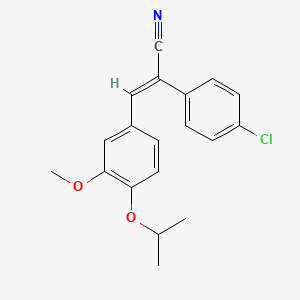
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide, also known as SIRT6 inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. SIRT6 is a protein that plays a crucial role in regulating various cellular processes such as DNA repair, metabolism, and inflammation. Inhibition of SIRT6 has been shown to have beneficial effects in various disease models, making it a promising target for drug development.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide involves inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide activity. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide leads to increased acetylation of histone proteins, which alters gene expression and cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer, it leads to decreased cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapy. In diabetes, it leads to improved insulin sensitivity, glucose metabolism, and pancreatic beta-cell function. In neurodegenerative diseases, it leads to decreased neuronal damage, improved cognitive function, and enhanced neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide in lab experiments include its specificity for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various disease models. The limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide. One direction is to further investigate its therapeutic potential in various disease models, including cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a complex process that involves several steps. The starting materials are 4-ethyl-5-methyl-2-thiophene carboxylic acid and nicotinamide, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzonitrile in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have beneficial effects in cancer, diabetes, and neurodegenerative diseases. In cancer, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to suppress tumor growth and enhance the effectiveness of chemotherapy. In diabetes, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative diseases, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-11-9(2)19-14(12(11)7-15)17-13(18)10-5-4-6-16-8-10/h4-6,8H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMYUWFVLKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)

![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)



![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)

![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)